Fluorescein 6-Maleimide

Description

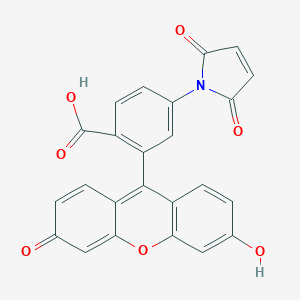

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO7/c26-13-2-5-16-19(10-13)32-20-11-14(27)3-6-17(20)23(16)18-9-12(1-4-15(18)24(30)31)25-21(28)7-8-22(25)29/h1-11,26H,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFQJMQMVDKTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorescein 6-Maleimide: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965) 6-maleimide is a thiol-reactive fluorescent probe widely utilized in biochemistry and drug development for the specific labeling of proteins, peptides, and other biomolecules.[1][2] Its utility stems from the high selectivity of the maleimide (B117702) group for the sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether bond.[3] This covalent labeling allows for the sensitive detection and quantification of proteins, as well as the investigation of protein structure, function, and interactions.

Core Applications in Biochemistry

The primary application of Fluorescein 6-maleimide is as a fluorescent labeling reagent.[1] The fluorescein fluorophore exhibits bright green fluorescence, making it readily detectable with standard fluorescence instrumentation.[4] Key applications include:

-

Protein and Peptide Labeling: Covalent attachment to cysteine residues allows for the visualization and quantification of proteins in various assays, including electrophoresis, chromatography, and microscopy.[1]

-

Fluorescence Polarization Assays: The change in polarization of the emitted light upon binding of a labeled molecule to a larger partner can be used to study molecular interactions in solution.

-

Study of Protein Conformation: Changes in the local environment of the attached fluorophore due to protein conformational changes can lead to alterations in its fluorescence properties, providing insights into protein dynamics.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 427.36 g/mol | [1][5] |

| CAS Number | 161598-40-9 | [1][5][6] |

| Excitation Maximum (λex) | ~492 nm | [4] |

| Emission Maximum (λem) | ~517 nm | [4] |

| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [4] |

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest containing free sulfhydryl groups

-

This compound

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5. Other non-thiol containing buffers like HEPES or Tris can also be used.[3]

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed prior to adding the maleimide reagent.[3]

-

Degas the buffer to minimize oxidation of thiols.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use.[3]

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[3] The optimal ratio should be determined empirically.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a final concentration of ~10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the labeled protein at 280 nm (A280) and 492 nm (A492).

-

Calculate the protein concentration and the concentration of the dye using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

-

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with this compound.

Signaling Pathways and Logical Relationships

While this compound is a general labeling reagent and not specific to a single signaling pathway, it is a valuable tool for studying protein interactions and conformational changes that are central to many cellular signaling events. Below are diagrams illustrating the logical workflows for two key biochemical techniques that utilize this probe.

Fluorescence Polarization Assay Workflow

Fluorescence polarization (FP) is a powerful technique for monitoring molecular binding events in solution. The principle relies on the observation that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger molecule, the tumbling rate of the tracer slows down, resulting in an increase in the polarization of the emitted light.

Caption: Logical workflow for a competitive Fluorescence Polarization assay.

Studying Protein Conformational Change

The fluorescence of fluorescein is sensitive to its local environment. Changes in protein conformation can alter the polarity, viscosity, and accessibility of the solvent around the attached this compound, leading to changes in its fluorescence intensity, lifetime, and emission spectrum. These changes can be monitored to study the dynamics of protein conformational changes in real-time.

Caption: Workflow for studying protein conformational changes using this compound.

References

A Technical Guide to the Spectral Properties and Application of Fluorescein 6-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Fluorescein (B123965) 6-Maleimide, a widely used thiol-reactive fluorescent probe. This document details the essential characteristics of the molecule, provides standardized experimental protocols for its use in protein labeling, and offers insights into its reaction mechanism. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required for the effective application of Fluorescein 6-Maleimide in their work.

Core Spectral and Physical Properties

This compound is a derivative of the bright fluorophore fluorescein, functionalized with a maleimide (B117702) group. This maleimide moiety allows for the specific covalent labeling of thiol groups, most commonly found in the cysteine residues of proteins.[1][2] The resulting thioether bond is stable under typical biological conditions.[3]

The quantitative spectral and physical properties of this compound are summarized in the table below for easy reference. These properties are crucial for designing and executing fluorescence-based assays, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[4][5]

| Property | Value | Reference |

| Excitation Maximum (λex) | 492 nm | [6] |

| Emission Maximum (λem) | 517 nm | [6] |

| Molar Extinction Coefficient (ε) | 74,000 L·mol⁻¹·cm⁻¹ | [4][6] |

| Fluorescence Quantum Yield (Φ) | 0.93 | [4][6] |

| Molecular Formula | C₂₇H₁₈N₂O₈ | [4] |

| Molecular Weight | 498.44 g/mol | [4] |

| Solubility | Good in DMSO, DMF | [4] |

Reaction Mechanism with Thiols

The utility of this compound as a labeling reagent stems from the specific and efficient reaction of the maleimide group with the sulfhydryl (thiol) group of cysteine residues.[1] This reaction, a Michael addition, proceeds readily at neutral to slightly acidic pH (6.5-7.5) and results in the formation of a stable thioether linkage.[3] At pH values above 7.5, the reactivity of the maleimide group towards primary amines increases, and hydrolysis of the maleimide can also occur.[3]

Caption: Reaction of this compound with a protein thiol group.

Experimental Protocols

The following sections provide detailed methodologies for protein labeling with this compound and subsequent fluorescence analysis.

Protein Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein of interest containing free thiol groups

-

Labeling Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5.[1] The buffer should be free of any thiol-containing reagents.

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[2]

-

Purification column (e.g., gel filtration or dialysis) to remove unreacted dye.[2]

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.[2] If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[7] It is recommended to perform the reduction and subsequent labeling under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[1][2]

-

Prepare Dye Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the maleimide in anhydrous DMSO or DMF.[7][8] Vortex briefly to ensure the dye is fully dissolved.[7]

-

Labeling Reaction: While gently stirring or vortexing the protein solution, add the dye stock solution to achieve a 10-20 fold molar excess of the dye relative to the protein.[7][8] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

-

Purification: Separate the labeled protein from the unreacted free dye using a gel filtration column, dialysis, or other suitable chromatographic techniques.[2]

Measurement of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorescein dye (A_max, ~492 nm).

-

Calculate the concentration of the protein using the following equation, which corrects for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for fluorescein, this is approximately 0.17).[4]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Dye Concentration (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of this compound (74,000 L·mol⁻¹·cm⁻¹).[6]

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

Fluorescence Measurement of Labeled Proteins

Instrumentation:

-

A fluorometer or fluorescence plate reader equipped with appropriate excitation and emission filters or monochromators for fluorescein (Excitation ~492 nm, Emission ~517 nm).

Procedure:

-

Prepare a series of dilutions of the labeled protein in a suitable buffer.

-

Measure the fluorescence intensity of each dilution, exciting at or near 492 nm and measuring the emission at or near 517 nm.

-

It is crucial to also measure the fluorescence of a buffer blank and, if possible, an unlabeled protein control at the same concentration to account for background fluorescence and autofluorescence.

-

The measured fluorescence intensity will be proportional to the concentration of the labeled protein, which can be used in various downstream applications.

Caption: Workflow for protein labeling and analysis.

Conclusion

This compound is a robust and versatile fluorescent probe for the specific labeling of thiol-containing molecules. Its bright fluorescence and well-defined spectral properties make it an invaluable tool in a wide array of biological and biochemical research applications. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently and effectively utilize this compound to advance their scientific investigations.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medkoo.com [medkoo.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. biotium.com [biotium.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

Fluorescein 6-Maleimide: A Technical Guide to Quantum Yield and Extinction Coefficient

For researchers, scientists, and professionals in drug development, the precise characterization of fluorescent probes is paramount for accurate and reproducible experimental outcomes. Fluorescein (B123965) 6-Maleimide, a thiol-reactive derivative of the widely used fluorescein dye, is a staple in bioconjugation for labeling proteins, peptides, and other biomolecules. This technical guide provides an in-depth overview of its core photophysical properties—quantum yield and molar extinction coefficient—along with detailed experimental protocols for their determination.

Core Photophysical Properties

The utility of a fluorophore is fundamentally defined by its ability to absorb and emit light, quantified by its molar extinction coefficient and quantum yield, respectively.

| Property | Value | Units |

| Molar Extinction Coefficient (ε) | 74,000 | L⋅mol⁻¹⋅cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.93 | - |

| Excitation Maximum (λex) | 492 | nm |

| Emission Maximum (λem) | 517 | nm |

| Data sourced from commercial supplier specifications.[1] |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following sections detail the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species and the path length of the light.

Principle: The Beer-Lambert law is expressed as:

A = εcl

where:

-

A is the absorbance

-

ε is the molar extinction coefficient

-

c is the concentration of the substance (in mol/L)

-

l is the path length of the cuvette (typically 1 cm)

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a known amount of Fluorescein 6-Maleimide and dissolve it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentrations should be in a range that yields absorbance values between 0.1 and 1.0, which is the optimal linear range for most spectrophotometers.

-

Spectrophotometric Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Blank the instrument with the same solvent used for the dilutions.

-

Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound, which is approximately 492 nm.[1]

-

-

Data Analysis:

-

Plot the measured absorbance at 492 nm against the corresponding molar concentration.

-

Perform a linear regression analysis on the data points.

-

According to the Beer-Lambert law, the slope of the resulting line will be the molar extinction coefficient (ε) when the path length is 1 cm.[2]

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for determining the quantum yield is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle: The quantum yield of an unknown sample (Φ_x) can be calculated relative to a standard (Φ_st) using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

Methodology:

-

Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as this compound. Fluorescein in 0.1 M NaOH is a common standard with a reported quantum yield of approximately 0.93.[3]

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescein standard in the same solvent.

-

The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance and Fluorescence Measurements:

-

Record the UV-Vis absorption spectra for all prepared solutions.

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

The slope of the resulting lines for the sample (Grad_x) and the standard (Grad_st) are proportional to their respective quantum yields.

-

Calculate the quantum yield of the this compound sample using the following equation, which is a derivative of the principle equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)[4]

-

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for the determination of the molar extinction coefficient and fluorescence quantum yield of this compound.

Caption: Workflow for determining molar extinction coefficient and quantum yield.

Application in Thiol-Reactive Labeling

This compound is specifically designed for the covalent labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins. The maleimide (B117702) group reacts with the thiol to form a stable thioether bond.

Caption: Covalent labeling of a thiol-containing protein.

This in-depth guide provides the essential data and methodologies for the accurate use and characterization of this compound in research and development. Adherence to these protocols will ensure high-quality, reproducible results in fluorescence-based applications.

References

An In-depth Technical Guide to Fluorescein 6-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and spectral properties of Fluorescein (B123965) 6-Maleimide, a widely utilized thiol-reactive fluorescent probe. It further details experimental protocols for its application in bioconjugation, equipping researchers with the necessary information for the successful labeling of proteins, peptides, and other biomolecules.

Core Concepts: Chemical Structure and Properties

Fluorescein 6-Maleimide is a derivative of the bright green fluorescent dye, fluorescein, which has been functionalized with a maleimide (B117702) group at the 6-position of the fluorescein core. This maleimide moiety allows for the specific, covalent labeling of free sulfhydryl groups (thiols), which are commonly found on cysteine residues within proteins and peptides. The reaction between the maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond. This specificity makes it an invaluable tool for creating fluorescently-tagged biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.

Chemical Structure:

-

IUPAC Name: 1-(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-1H-pyrrole-2,5-dione[1]

-

Molecular Formula: C₂₄H₁₃NO₇[1]

-

Molecular Weight: 427.36 g/mol [1]

Quantitative Data Summary

The spectral properties of this compound are critical for its application in fluorescence-based experiments. These properties can be influenced by environmental factors such as solvent polarity and pH. The fluorescence of fluorescein is known to be pH-dependent.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~492 nm | Varies slightly depending on the solvent and conjugation state. |

| Emission Maximum (λem) | ~517 nm | Varies slightly depending on the solvent and conjugation state. |

| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | A high value, indicative of strong light absorption. |

| Quantum Yield (Φ) | ~0.93 | Represents high fluorescence efficiency. |

Experimental Protocols

Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (in a suitable buffer)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 7.0-7.5

-

(Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in the reaction buffer at a concentration of 5-10 mg/mL.[2]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like DTT or TCEP. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent.[3] TCEP does not need to be removed before conjugation.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in approximately 234 µL of DMSO. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4] Gentle stirring or rocking is recommended.

-

-

Purification of the Labeled Protein:

-

Characterization of the Conjugate:

-

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorescein dye (~494 nm, A₄₉₄).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein

-

Where CF is the correction factor (A₂₈₀ of the free dye / A₄₉₄ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A₄₉₄ / ε_dye

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

-

-

The optimal DOL for most antibodies is typically between 2 and 10.[6]

-

-

Storage:

-

Store the labeled protein conjugate at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[4] Protect from light.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the protein labeling workflow.

Caption: Workflow for Protein Labeling with this compound.

References

- 1. scbt.com [scbt.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labeling Proteins with iFluor® Dye Maleimides | AAT Bioquest [aatbio.com]

Storing and Handling Fluorescein 6-Maleimide Stock Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965) 6-Maleimide is a thiol-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups. Proper storage and handling of its stock solutions are critical to ensure the integrity and reactivity of the dye, leading to reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of best practices, from preparation to application.

Core Principles of Handling Fluorescein 6-Maleimide

This compound combines the bright fluorescence of fluorescein with a maleimide (B117702) group that specifically reacts with thiol groups found in cysteine residues. The maleimide moiety forms a stable thioether bond with sulfhydryls, a reaction that is highly efficient under mild physiological conditions.[1] However, the maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which can render the dye unreactive.[2][3] Therefore, careful control of pH and protection from moisture are paramount.

Preparation of Stock Solutions

The preparation of a stable and reliable stock solution is the first crucial step in any labeling experiment. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for dissolving this compound.[4][5][6]

Recommended Solvents and Concentrations:

| Solvent | Recommended Concentration | Notes |

| Anhydrous Dimethyl Sulfoxide (DMSO) | 10 mM | Prepare fresh before use if possible.[4] For short-term storage, keep in a desiccated environment. |

| Anhydrous Dimethylformamide (DMF) | 1-10 mg/mL | An alternative to DMSO.[6] Ensure it is fresh. |

| d-Phosphate-Buffered Saline (d-PBS) | 1 mM | For immediate use in specific applications.[7] Not recommended for long-term storage. |

Storage and Stability of Stock Solutions

Proper storage is essential to prevent the degradation of this compound. Key factors to consider are temperature, light exposure, and moisture.

Storage Recommendations for Stock Solutions:

| Storage Temperature | Duration | Conditions |

| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[7] |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture.[4][7][8] |

| 0 - 4°C | Short term (days to weeks) | For temporary storage. Protect from light.[9] |

Key Stability Considerations:

-

Moisture Sensitivity: The maleimide group is sensitive to moisture.[2] It is crucial to use anhydrous solvents and to store the solid dye and stock solutions in a desiccated environment. Before opening a vial of the dye, allow it to equilibrate to room temperature to prevent condensation.[2]

-

pH Sensitivity: The maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5.[2][3] At pH values above 7.5, the rate of hydrolysis of the maleimide ring increases, leading to a loss of reactivity towards thiols.[2][3]

-

Light Sensitivity: Fluorescein is susceptible to photobleaching. Both the solid dye and its solutions should be protected from light by storing them in dark containers or wrapping vials in aluminum foil.[7][10]

-

Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the dye. It is highly recommended to aliquot stock solutions into single-use volumes.[4][7]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with free cysteine residues. Optimization may be required for specific proteins and applications.

Materials:

-

This compound stock solution (10 mM in anhydrous DMSO)

-

Protein to be labeled (1-10 mg/mL)

-

Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[6][11] Degas the buffer before use.

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[6]

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced.

-

Prepare Dye for Reaction: Allow the vial of this compound to warm to room temperature before opening. Prepare a fresh 10 mM stock solution in anhydrous DMSO.[11]

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.[8] The optimal dye-to-protein ratio may need to be determined experimentally.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8][11]

-

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.[5]

-

Storage of Labeled Protein: Store the purified labeled protein protected from light at 4°C for up to one month or in single-use aliquots at -20°C for longer-term storage.[2]

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance of fluorescein (~494 nm, Amax).

-

Calculate the concentration of the protein using the following formula, correcting for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for fluorescein), and εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the dye:

-

Dye Concentration (M) = Amax / εdye

-

Where εdye is the molar extinction coefficient of Fluorescein at its Amax (~74,000 cm-1M-1).[12]

-

-

Calculate the Degree of Labeling:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

The optimal DOL for most antibodies is typically between 2 and 10.[13]

Visualizations

Caption: Reaction mechanism of this compound with a protein thiol group.

Caption: Experimental workflow for protein labeling with this compound.

Potential Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the maleimide ring, which forms a non-reactive maleamic acid derivative.[3] This process is accelerated at pH values above 7.5.[2][3] Additionally, the thioether bond formed between the maleimide and the thiol can, under certain reducing conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[14]

By adhering to the guidelines outlined in this technical guide, researchers can ensure the optimal performance of this compound in their experiments, leading to high-quality, reproducible data.

References

- 1. nbinno.com [nbinno.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. medkoo.com [medkoo.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. biotium.com [biotium.com]

- 12. FAM maleimide, 6-isomer | BroadPharm [broadpharm.com]

- 13. Labeling Proteins with iFluor® Dye Maleimides | AAT Bioquest [aatbio.com]

- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Thiol-Reactive Fluorescent Probes for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of thiol-reactive fluorescent probes, essential tools for elucidating protein structure, function, and interactions. By targeting the sulfhydryl groups of cysteine residues, these probes offer a precise method for fluorescently labeling proteins, enabling a wide array of applications in basic research and drug development. This document details the core principles of thiol-reactive chemistry, provides extensive quantitative data for a variety of fluorescent probes, and offers detailed experimental protocols for their use.

Core Principles of Thiol-Reactive Fluorescent Probes

The specific labeling of proteins with fluorescent probes is a powerful technique in modern life sciences. Thiol-reactive dyes are designed to covalently bind to the sulfhydryl (thiol) group (-SH) of cysteine residues within proteins.[1] The relatively low abundance of cysteine compared to other nucleophilic amino acids, such as lysine, allows for more targeted and site-specific labeling.[1][2] This specificity is critical for applications ranging from studying protein conformation and dynamics to tracking protein localization and interactions within living cells.[2]

The reactivity of these probes is centered on electrophilic functional groups that readily undergo a nucleophilic attack by the thiolate anion (R-S⁻), the more reactive, deprotonated form of the thiol group. The most prevalent classes of thiol-reactive moieties are maleimides and haloacetamides (e.g., iodoacetamides).

Maleimide-Based Probes

Maleimides are the most widely utilized class of thiol-reactive fluorescent dyes.[3] They react with thiols via a Michael addition reaction, forming a stable thioether bond.[3] This reaction is highly specific for thiols at a neutral or slightly acidic pH (6.5-7.5), which minimizes off-target reactions with other nucleophilic groups like amines.[3][4]

Haloacetamide-Based Probes

Haloacetamides, particularly iodoacetamides, represent another major class of thiol-reactive probes.[5] They react with thiols through a nucleophilic substitution (SN2) reaction, forming a stable thioether bond and releasing a halide ion.[6][7] While highly effective, iodoacetamides can exhibit some reactivity towards other amino acid residues, such as histidine and methionine, particularly at higher pH values.[5][8]

Quantitative Data of Common Thiol-Reactive Dyes

The selection of a fluorescent dye is contingent upon the specific application, available instrumentation for excitation and emission detection, and the desired spectral properties. The following tables summarize the key spectral properties of a selection of commercially available thiol-reactive fluorescent dyes.

Table 1: Spectral Properties of Maleimide-Based Probes

| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Fluorescein-5-maleimide | 494 | 518 | ~75,000 | ~0.92 |

| Alexa Fluor 488 C₅ Maleimide (B117702) | 495 | 519 | ~71,000 | ~0.92 |

| Tetramethylrhodamine-5-maleimide | 555 | 580 | ~95,000 | ~0.21 |

| Alexa Fluor 546 C₅ Maleimide | 556 | 573 | ~104,000 | ~0.79 |

| Alexa Fluor 594 C₅ Maleimide | 590 | 617 | ~90,000 | ~0.66 |

| Alexa Fluor 647 C₂ Maleimide | 650 | 668 | ~239,000 | ~0.33 |

| ThioGlo™1 | 379 | 513 | Not Reported | Not Reported |

| ThioGlo™3 | 378 | 446 | Not Reported | Not Reported |

| ThioGlo™5 | 365 | 536 | Not Reported | Not Reported |

Note: Spectral properties can be influenced by the local environment of the fluorophore after conjugation.

Table 2: Spectral Properties of Iodoacetamide-Based Probes

| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| 5-Iodoacetamidofluorescein (5-IAF) | 491 | 518 | ~75,000 | ~0.92 |

| Alexa Fluor 350 C₅ Iodoacetamide (B48618) | 346 | 442 | ~19,000 | Not Reported |

| Pacific Blue Iodoacetamide | 403 | 455 | ~30,000 | Not Reported |

| BODIPY FL Iodoacetamide | 503 | 512 | ~80,000 | ~0.90 |

| Tetramethylrhodamine-5-iodoacetamide | 546 | 575 | ~95,000 | ~0.23 |

| Alexa Fluor 568 C₅ Iodoacetamide | 578 | 603 | ~91,000 | ~0.69 |

| Alexa Fluor 633 C₅ Iodoacetamide | 632 | 647 | ~100,000 | Not Reported |

Note: Spectral properties can be influenced by the local environment of the fluorophore after conjugation.

Experimental Protocols

Detailed and consistent protocols are paramount for achieving reproducible results in protein labeling. Below are generalized yet detailed procedures for protein labeling using maleimide and iodoacetamide-based reagents.

Protocol for Protein Labeling with Maleimide Dyes

This protocol provides a general procedure for labeling proteins with maleimide-based fluorescent dyes.

Materials:

-

Protein of interest in a suitable buffer (e.g., 1X PBS, 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5).[9]

-

Maleimide-functionalized fluorescent dye.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9]

-

Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional).[9]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification.[9]

-

Quenching reagent (e.g., Dithiothreitol (DTT) or 2-mercaptoethanol).

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[10]

-

If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[9] Note: If using DTT for reduction, it must be removed prior to adding the maleimide dye.[8]

-

-

Dye Preparation:

-

Allow the vial of the maleimide dye to warm to room temperature.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[9] This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Quenching and Purification:

-

The reaction can be stopped by adding a thiol-containing reagent like DTT or 2-mercaptoethanol (B42355) to scavenge unreacted maleimide.

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column or by dialysis against a suitable buffer.[9][11]

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye.[10]

-

Protocol for Protein Labeling with Iodoacetamide Dyes

This protocol outlines a general procedure for labeling proteins with iodoacetamide-based fluorescent probes.

Materials:

-

Protein of interest in a suitable buffer (e.g., 1X PBS, 10-100 mM phosphate, Tris, or HEPES, pH 8.0-8.5).[12]

-

Iodoacetamide-functionalized fluorescent dye.

-

Anhydrous DMSO or DMF.

-

Dithiothreitol (DTT) or TCEP for reduction.[13]

-

Size-exclusion chromatography column or dialysis tubing for purification.

-

Quenching reagent (e.g., L-cysteine or DTT).[13]

Procedure:

-

Protein Preparation and Reduction:

-

Dissolve the protein in the reaction buffer.

-

To reduce disulfide bonds, add DTT to a final concentration of 10 mM and incubate for 1 hour at 56°C.[13] Allow the sample to cool to room temperature.

-

-

Dye Preparation:

-

Alkylation (Labeling) Reaction:

-

Add the iodoacetamide dye solution to the reduced protein solution. A molar excess of the dye over the protein's thiol groups is typically used.

-

Incubate the reaction for 30-60 minutes at room temperature in the dark.[14]

-

-

Quenching the Reaction:

-

Purification:

-

Remove unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.

-

Visualization of Experimental Workflows and Signaling Pathways

General Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps involved in a typical protein labeling experiment, from initial preparation to the final purified, labeled protein.

Signaling Pathway Example: The Biotin-Switch Technique for Detecting Protein S-Nitrosylation

Thiol-reactive probes are instrumental in studying post-translational modifications such as S-nitrosylation, where a nitric oxide (NO) group is added to a cysteine thiol. The biotin-switch technique is a widely used method to detect S-nitrosylated proteins.[7]

References

- 1. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluorescent labeling of specific cysteine residues using CyMPL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultra-Rapid Fluorescent Labelling of Proteins | Nature [preview-nature.com]

- 6. researchgate.net [researchgate.net]

- 7. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. leica-microsystems.com [leica-microsystems.com]

- 13. benchchem.com [benchchem.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

Methodological & Application

Application Notes and Protocols for Fluorescein 6-Maleimide Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of proteins with fluorescein (B123965) 6-maleimide. This protocol is designed for professionals in research and drug development who require fluorescently tagged proteins for various applications, including immunoassays, fluorescence microscopy, flow cytometry, and cell-based assays.[1]

Introduction

Fluorescein 6-maleimide is a thiol-reactive fluorescent probe that specifically targets cysteine residues on proteins to form a stable thioether bond.[2] This labeling chemistry is highly selective for sulfhydryl groups within a pH range of 6.5-7.5, offering a distinct advantage over amine-reactive dyes by allowing for more site-specific protein modification.[3] The resulting fluorescein-labeled proteins exhibit bright green fluorescence, making them valuable tools for a wide array of biological studies.

The maleimide (B117702) group reacts with the thiol group of a cysteine residue in a Michael addition reaction.[4] This reaction is efficient and results in a stable covalent linkage. Since disulfide bonds between cysteine residues are unreactive towards maleimides, a reduction step is often necessary to generate free thiols for labeling.[2]

Experimental Protocols

Materials and Reagents

-

Protein of interest (with at least one free cysteine residue)

-

This compound[5]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2][6]

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), degassed[2][7]

-

Reducing Agent (optional, if no free cysteines are present): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[2][8]

-

Purification/Desalting Column (e.g., Sephadex G-25)[8]

-

Storage Buffer (e.g., PBS with a stabilizing protein like BSA)[9]

Detailed Methodologies

Step 1: Protein Preparation

-

Buffer Exchange: Ensure the purified protein is in a buffer free of primary amines (like Tris, if intending to use an amine-reactive dye in parallel) and ammonium (B1175870) ions.[9] The recommended buffer for maleimide labeling is 10-100 mM phosphate, Tris, or HEPES buffer with a pH of 7.0-7.5.[7] If the protein is in an unsuitable buffer, perform a buffer exchange using dialysis or a desalting column.

-

Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[7][8]

-

(Optional) Reduction of Disulfide Bonds: If your protein does not have a free cysteine, you will need to reduce existing disulfide bonds.

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[2][4]

-

Alternatively, use DTT for reduction. Crucially, DTT must be completely removed before adding the this compound, as it contains a thiol group that will compete in the labeling reaction.[8][10] Removal can be achieved by a desalting column.

-

Step 2: this compound Stock Solution Preparation

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]

-

Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO or DMF.[11] This solution should be prepared fresh for each labeling reaction.[12]

Step 3: Labeling Reaction

-

While gently vortexing or stirring the protein solution, add the this compound stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[4][11] More dilute protein solutions may require a higher ratio of dye.[7]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3] The incubation should be performed with gentle agitation.

Step 4: Purification of the Labeled Protein

-

It is critical to remove the unreacted this compound to prevent high background fluorescence.[13]

-

Use a desalting or gel filtration column (e.g., Sephadex G-25) to separate the labeled protein from the free dye.[8]

-

Equilibrate the column with your desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

-

Combine the fractions containing the purified, labeled protein.

Step 5: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[14]

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum for fluorescein (~494 nm, Amax).[9][15]

-

Calculate the protein concentration:

-

Protein Concentration (M) = [(A280 - (Amax * CF))] / ε_protein

-

CF is the correction factor for the absorbance of the dye at 280 nm (for fluorescein, this is typically around 0.3).

-

ε_protein is the molar extinction coefficient of your protein at 280 nm.

-

-

-

Calculate the DOL:

-

DOL = Amax / (ε_dye * Protein Concentration (M))

-

ε_dye is the molar extinction coefficient of fluorescein at its Amax (~70,000 cm⁻¹M⁻¹).

-

-

An optimal DOL for many applications is between 2 and 10.[8][15]

Step 6: Storage of Labeled Protein

-

Store the labeled protein protected from light at 4°C for several months.[9]

-

For long-term storage, add a stabilizing agent like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL, aliquot, and freeze at -20°C.[9] Avoid repeated freeze-thaw cycles.[9]

Data Presentation

| Parameter | Recommended Condition | Expected Outcome/Efficiency |

| Reaction pH | 6.5 - 7.5[4] | High specificity for thiol groups. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C[4] | Reaction is faster at room temperature. |

| Reaction Time | 1-3 hours at room temperature; overnight at 4°C[3][6] | Varies with reactants and concentrations. |

| Maleimide:Protein Molar Ratio | 10:1 to 20:1[4][11] | High labeling efficiency. |

| Protein Concentration | 2-10 mg/mL[7][8] | Optimal for efficient labeling. |

| Optimal Degree of Labeling (DOL) | 2 - 10[8][15] | Good balance of fluorescence signal and protein function. |

| Property | Value |

| Fluorescein Absorbance Max (λ_abs_) | ~494 nm[9] |

| Fluorescein Emission Max (λ_em_) | ~518 nm[9] |

| Fluorescein Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ |

| Molecular Weight of this compound | 427.36 g/mol [5] |

Visualizations

Caption: Workflow for protein labeling with this compound.

Caption: Use of a fluorescein-labeled protein to study receptor-mediated endocytosis.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. Labeling Proteins with iFluor® Dye Maleimides | AAT Bioquest [aatbio.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotium.com [biotium.com]

- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degree of labeling (DOL) step by step [abberior.rocks]

- 15. docs.aatbio.com [docs.aatbio.com]

Step-by-Step Guide to Labeling Antibodies with Fluorescein 6-Maleimide

Application Note and Protocol

This guide provides a detailed, step-by-step protocol for the covalent labeling of antibodies with Fluorescein (B123965) 6-Maleimide. This method is intended for researchers, scientists, and drug development professionals who require fluorescently tagged antibodies for various applications, including flow cytometry, fluorescence microscopy, and immunofluorescence-based assays.

Introduction

Fluorescein 6-Maleimide is a thiol-reactive fluorescent dye that specifically and covalently couples to free sulfhydryl groups (thiols) on proteins, such as those found on cysteine residues of antibodies.[1][2] The maleimide (B117702) group reacts with the thiol group to form a stable thioether bond.[2][3] This protocol outlines the necessary steps for antibody preparation, the labeling reaction, and the purification of the final fluorescently labeled antibody conjugate.

Principle of the Reaction

The labeling process is based on the reaction between the maleimide group of the fluorescein dye and a free thiol group on the antibody. Since native antibodies often have their cysteine residues involved in disulfide bonds which are unreactive with maleimides, a reduction step is typically required to generate free thiols.[1] The reaction is most efficient at a neutral pH range of 7.0-7.5.[1][4]

Below is a diagram illustrating the chemical reaction between a thiol group on the antibody and this compound.

Caption: Chemical reaction of this compound with a reduced antibody.

Materials and Reagents

-

Antibody to be labeled

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5)[1][2]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][2]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[1][]

-

Purification Column: Desalting column (e.g., Sephadex G-25) or spin column[6][7]

-

Spectrophotometer

Experimental Workflow

The overall workflow for labeling an antibody with this compound is depicted in the following diagram.

Caption: Experimental workflow for antibody labeling with this compound.

Detailed Experimental Protocol

5.1. Preparation of Antibody Solution

-

Dissolve the antibody in the reaction buffer (e.g., PBS, pH 7.2-7.4) to a final concentration of 1-10 mg/mL.[6] Higher antibody concentrations generally lead to better labeling efficiency.[6]

-

If the antibody solution contains impurities such as bovine serum albumin (BSA), gelatin, or free amino acids, it must be purified prior to labeling.[7]

5.2. Reduction of Antibody Disulfide Bonds (Optional)

This step is necessary if the antibody does not have a sufficient number of free thiol groups.

-

Add a 10-100 molar excess of TCEP to the antibody solution.[1][]

-

Incubate the mixture for 20-30 minutes at room temperature.[1][6]

-

If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide dye.[1] TCEP does not need to be removed before conjugation.

5.3. Preparation of this compound Stock Solution

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8]

-

Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[1][2] Vortex briefly to ensure the dye is fully dissolved.[2] This stock solution should be prepared fresh.

5.4. Labeling Reaction

-

While gently stirring or vortexing the antibody solution, add the this compound stock solution. The recommended starting molar ratio of dye to antibody is between 10:1 and 20:1.[1][2] The optimal ratio for fluorescein is typically between 4:1 and 9:1.[6]

-

Protect the reaction mixture from light by wrapping the vial in aluminum foil.[6]

-

Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C with continuous gentle mixing.[1]

5.5. Purification of the Labeled Antibody

It is crucial to remove the unreacted dye from the labeled antibody.

-

Prepare a desalting or spin column according to the manufacturer's instructions. For spin columns, this typically involves centrifuging the column to remove the storage buffer.[6]

-

Apply the reaction mixture to the center of the column.

-

Centrifuge the column (e.g., at 1,500 x g for 2 minutes) to collect the purified, labeled antibody.[6] The smaller, unreacted dye molecules will be retained in the column matrix.

5.6. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

-

Dilute the purified labeled antibody in the reaction buffer.

-

Measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance wavelength for fluorescein (approximately 494 nm, Amax).[8]

-

Calculate the concentration of the antibody using the following formula, which corrects for the absorbance of the dye at 280 nm:

-

Corrected A280 (A280c) = A280 - (Amax x CF)

-

Where CF is the correction factor for the dye at 280 nm (for fluorescein, this is approximately 0.35).[6]

-

-

Antibody Concentration (M) = A280c / ε_protein

-

Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

-

-

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Dye Concentration (M) = Amax / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye at its Amax (for fluorescein, ~83,000 M⁻¹cm⁻¹ at pH 9.0).[6]

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Antibody Concentration (M)

-

Quantitative Data Summary

| Parameter | Recommended Value | Reference(s) |

| Antibody Preparation | ||

| Antibody Concentration | 1 - 10 mg/mL | [1][6] |

| Reaction Buffer | PBS, Tris, or HEPES | [1][2] |

| Buffer pH | 7.0 - 7.5 | [1][2] |

| Antibody Reduction (Optional) | ||

| Reducing Agent | TCEP or DTT | [1][] |

| TCEP Molar Excess | 10 - 100 fold | [1][] |

| TCEP Incubation Time | 20 - 30 minutes at room temperature | [1][6] |

| Dye Preparation | ||

| Dye Stock Solution | 10 mM in anhydrous DMSO or DMF | [1][2] |

| Labeling Reaction | ||

| Dye:Antibody Molar Ratio | Starting range: 10:1 - 20:1 | [1][2] |

| Optimal Fluorescein:Antibody Ratio | 4:1 - 9:1 | [6] |

| Reaction Time | 2 hours at room temperature or overnight at 2-8°C | [1][2] |

| Purification | ||

| Method | Desalting or spin column | [6][7] |

| Spin Column Centrifugation | 1,500 x g for 1-2 minutes | [6] |

| Characterization | ||

| Fluorescein Absorbance Max (λmax) | ~494 nm | [8] |

| Fluorescein Molar Extinction Coefficient (ε) | ~83,000 M⁻¹cm⁻¹ | [6] |

| Fluorescein Correction Factor (CF at 280 nm) | ~0.35 | [6] |

Storage

Store the labeled antibody at 4°C for short-term use (< 1 month) or at -20°C for long-term storage.[6] For long-term storage, the addition of a cryoprotectant like glycerol (B35011) and a carrier protein such as BSA (0.1%) is recommended.[6] Protect the conjugate from light.

References

- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 2. biotium.com [biotium.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Labeling Cysteine Residues with Fluorescein 6-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) 6-Maleimide is a thiol-reactive fluorescent probe widely utilized for the specific, covalent labeling of free sulfhydryl groups (-SH) on cysteine residues within proteins, peptides, and other biomolecules.[1][2] The maleimide (B117702) group reacts with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[3] This reaction is highly specific for thiols within a pH range of 6.5-7.5, making it an invaluable tool for a variety of applications, including fluorescence microscopy, flow cytometry, fluorescence polarization assays, and FRET-based studies.[3][4][5][6]

This document provides detailed protocols for labeling proteins with Fluorescein 6-Maleimide, methods for purification of the conjugate, and procedures for determining the degree of labeling.

Data Presentation

Spectral and Physicochemical Properties

The spectral characteristics of this compound are crucial for experimental design and data analysis. These properties can be influenced by environmental factors such as solvent polarity and pH.[1]

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~492 - 498 nm | [1] |

| Emission Maximum (λem) | ~515 - 519 nm | [1] |

| Molar Extinction Coefficient (ε) | ≥74,000 cm⁻¹M⁻¹ | [1][7] |

| Fluorescence Quantum Yield (Φ) | ~0.92 - 0.95 | [1][7] |

| Correction Factor (CF280) | ~0.17 | [7] |

General Reaction Conditions and Efficiency

The efficiency of the labeling reaction is dependent on several key parameters outlined below.

| Parameter | Recommended Condition | Expected Efficiency | Reference(s) | |---|---|---| | pH | 6.5 - 7.5 | High |[3][4] | | Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. |[3] | | Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. |[3][4] | | Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High |[3] | | Protein Concentration | 1 - 10 mg/mL | - |[8] |

Experimental Protocols

Protein Preparation and Reduction of Disulfide Bonds

For successful labeling, it is critical to ensure that the cysteine residues are in their reduced, free thiol form. Disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides.[3][8]

Materials:

-

Protein of interest

-

Degassed Reaction Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)[4]

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Procedure:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[8] Degassing the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon is crucial to prevent re-oxidation of thiols.[8]

-

If the protein contains disulfide bonds, they must be reduced.

-

Using TCEP (Recommended): Add a 10- to 100-fold molar excess of TCEP to the protein solution.[3] Incubate for 30-60 minutes at room temperature.[3] TCEP does not contain a thiol group and generally does not need to be removed before adding the maleimide reagent.[3]

-

Using DTT: Add DTT to a final concentration of 5-10 mM and incubate for at least 30 minutes at room temperature. Crucially, DTT must be removed before adding the maleimide reagent , as it will compete with the protein thiols for labeling.[9] Removal can be achieved using a desalting column.

-

Preparation of this compound Stock Solution

Maleimide reagents are moisture-sensitive and should be handled accordingly.[4]

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4]

-

Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF.[10] Vortex briefly to ensure it is fully dissolved.

-

This stock solution should be prepared fresh for each labeling reaction.[4] Unused stock solution can be stored at -20°C, protected from light and moisture, for up to one month.[10]

Labeling Reaction

Procedure:

-

While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[10] This ratio may need to be optimized for each specific protein.

-

Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[4]

Purification of the Labeled Protein

It is essential to remove any unreacted this compound from the labeled protein.

Methods:

-

Size Exclusion Chromatography (e.g., Gel Filtration or Desalting Columns): This is the most common and effective method. Use a resin with an appropriate molecular weight cutoff to separate the labeled protein from the small molecular weight dye.[4]

-

Dialysis: This method is also effective but generally slower. Dialyze the sample against a suitable buffer (e.g., PBS) with several buffer changes.[8]

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Dilute the purified protein-dye conjugate to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically A < 1.5).

-

Measure the absorbance of the conjugate at 280 nm (A_280) and at the maximum absorbance of fluorescein (~494 nm, A_max).

-

Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A_280 - (A_max × CF_280)] / ε_protein

-

A_280: Absorbance of the conjugate at 280 nm.

-

A_max: Absorbance of the conjugate at the excitation maximum of fluorescein (~494 nm).

-

CF_280: Correction factor for the absorbance of the dye at 280 nm (for this compound, this is approximately 0.17).[7]

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

-

Calculate the concentration of the dye using the Beer-Lambert law:

Dye Concentration (M) = A_max / ε_dye

-

ε_dye: Molar extinction coefficient of this compound at its A_max (≥74,000 M⁻¹cm⁻¹).[7]

-

-

Calculate the Degree of Labeling (DOL):

DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualizations

Caption: Experimental workflow for labeling proteins with this compound.

Caption: Reaction of this compound with a cysteine residue.

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Reference(s) |

| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction buffer is between pH 6.5 and 7.5. | [11] |

| Oxidation of thiol groups | Ensure proper reduction of disulfide bonds with TCEP or DTT and use degassed buffers. | [11] | |

| Presence of interfering substances | Avoid buffers containing free thiols (e.g., DTT, β-mercaptoethanol) during the labeling reaction. | [11] | |

| Degradation of the maleimide reagent | Store the maleimide reagent properly (at -20°C with desiccant) and prepare the stock solution immediately before use. | [4][11] | |

| Inappropriate dye-to-protein molar ratio | Optimize the molar ratio of dye to protein; a 10-20 fold molar excess of dye is a good starting point. | [11] | |

| Low protein concentration | Use a protein concentration of at least 1 mg/mL to facilitate the reaction. | [11] |

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. benchchem.com [benchchem.com]

Measuring Protein Conformational Changes with Fluorescein-5-Maleimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for utilizing Fluorescein-5-Maleimide (F5M) as a fluorescent probe to measure protein conformational changes. F5M is a thiol-reactive dye that specifically labels cysteine residues within proteins. The fluorescence of fluorescein (B123965) is highly sensitive to its local environment, making F5M an invaluable tool for monitoring structural rearrangements in real-time. Changes in the protein's conformation can alter the polarity, solvent accessibility, or proximity of quenching residues to the attached fluorescein, resulting in a measurable change in fluorescence intensity. This application note covers the core principles, detailed experimental protocols for protein labeling and fluorescence measurement, and data interpretation.

Note on Isomer Specificity: While the prompt specified "Fluorescein 6-Maleimide," the more commonly used and commercially available isomer for this application is Fluorescein-5-Maleimide (F5M). The principles and protocols outlined herein are applicable to both isomers, but all details refer to the widely documented F5M.

Introduction: The Principle of Environmental Sensitivity

The utility of F5M in studying protein dynamics stems from the environmentally sensitive nature of the fluorescein fluorophore. When F5M is covalently attached to a cysteine residue on a protein, its fluorescence quantum yield (the efficiency of fluorescence emission) is influenced by the surrounding microenvironment.

A protein undergoing a conformational change, for instance upon ligand binding, substrate turnover, or a change in ion concentration, will often alter the local environment of the attached F5M probe. This can manifest in several ways:

-

Solvent Quenching: If the conformational change moves the F5M from a buried, hydrophobic pocket to a more solvent-exposed position, the fluorescence may be quenched by solvent molecules (e.g., water) or ions in the buffer, leading to a decrease in fluorescence intensity.

-

Hydrophobic Enhancement: Conversely, if the F5M probe moves into a more non-polar, hydrophobic environment, its fluorescence quantum yield can increase, resulting in a higher fluorescence intensity.

-

Contact Quenching: Specific amino acid residues, such as tryptophan and tyrosine, can act as quenchers when in close proximity to the fluorophore. A conformational change that brings F5M closer to one of these residues will decrease its fluorescence.

By monitoring these changes in fluorescence, researchers can infer real-time information about the protein's structural dynamics.

Applications in Research and Drug Development

The ability to monitor protein conformational changes has significant implications across various fields:

-

Enzyme Kinetics and Mechanism: Elucidate the structural transitions that occur during substrate binding, catalysis, and product release.

-

Receptor-Ligand Interactions: Quantify binding affinities and study the allosteric effects of ligand binding on receptor conformation.[1] This is crucial in drug discovery for screening compounds that modulate the function of a target protein.

-

Ion Channel Gating: Observe the conformational changes in ion channels as they open and close in response to voltage changes or ligand binding.

-

Protein Folding and Stability: Monitor the folding pathways of proteins and assess their conformational stability under different conditions.

-

Structural Biology: Provide dynamic information that complements static structural data from techniques like X-ray crystallography or cryo-electron microscopy.

Experimental Protocols

Protocol: Cysteine-Specific Labeling of Proteins with F5M

This protocol outlines the steps for covalently attaching F5M to a protein containing an accessible cysteine residue.

Materials:

-

Protein of interest (with at least one reactive cysteine residue)

-

Fluorescein-5-Maleimide (F5M)

-

Dimethylsulfoxide (DMSO), anhydrous

-

Labeling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2.[2] (Note: The optimal pH for maleimide (B117702) reactions is 6.5-7.5 to ensure specificity for sulfhydryls over amines).[2]

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol (B42355) or DTT

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette with appropriate MWCO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.

-

Crucially , remove the reducing agent before adding F5M, as it will compete for the dye. This can be done by dialysis or using a desalting column.

-

-

F5M Stock Solution Preparation:

-

Prepare a 10 mM stock solution of F5M in anhydrous DMSO. This should be done immediately before use as maleimides are moisture-sensitive.[2]

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the F5M stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

-

-

Quenching the Reaction:

-

Add a final concentration of 1-10 mM 2-mercaptoethanol or DTT to the reaction mixture to quench any unreacted F5M. Incubate for 15-30 minutes.

-

-

Purification of Labeled Protein:

-

Remove the unreacted F5M and quenching reagent by size-exclusion chromatography or extensive dialysis against the desired storage buffer. The labeled protein can be identified by its yellow-green color.

-

-

Determination of Labeling Efficiency (Degree of Labeling):

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for protein) and 494 nm (for fluorescein).

-

Protocol: Measuring Fluorescence Changes

This protocol describes a general method for monitoring changes in fluorescence intensity upon inducing a conformational change.

Materials:

-

F5M-labeled protein

-

Spectrofluorometer with excitation and emission monochromators

-

Cuvette (quartz or appropriate low-fluorescence material)

-

Assay Buffer (specific to the protein and experiment)

-

Ligand, ion, or other molecule to induce conformational change

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to ~494 nm and the emission wavelength to ~518 nm. The optimal wavelengths may need to be determined empirically by scanning the excitation and emission spectra of the labeled protein.

-

Set the excitation and emission slit widths to an appropriate value to achieve a good signal-to-noise ratio without causing photobleaching.

-

-

Baseline Measurement: